(1-Aminocyclohexyl)methanol
Description
Significance in Contemporary Organic Synthesis and Chemical Sciences
(1-Aminocyclohexyl)methanol is a valuable compound in modern organic synthesis, primarily recognized for its role as a structural scaffold. Its rigid cyclohexyl core combined with the orthogonally placed amino and methanol (B129727) groups allows for the construction of sterically defined and complex molecular architectures. A key area of its application is in the synthesis of spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their three-dimensional nature and structural novelty. researchgate.net Specifically, this compound is utilized in the creation of Fsp3-rich, bis-spirocyclic compound libraries intended for biological screening. researchgate.netusbio.net Furthermore, it serves as a crucial precursor in asymmetric catalysis, particularly in photocycloaddition reactions to generate enantioenriched molecules. organic-chemistry.orgacs.org
Academic Context of Related Amino Alcohol Derivatives in Advanced Chemical Research
Amino alcohols as a class are foundational in advanced chemical research. These compounds, containing both an amine and an alcohol functional group, are integral to numerous synthetic strategies. Chiral amino alcohols, in particular, are highly sought after as ligands for asymmetric metal-catalysis and as chiral auxiliaries, guiding the stereochemical outcome of reactions. They are also pivotal building blocks for the synthesis of a vast array of biologically active molecules and natural products. The dual reactivity of the amine and alcohol functionalities allows for the construction of diverse molecular frameworks, including oxazolidinones and other heterocyclic systems that are prevalent in pharmaceuticals. Research into amino alcohol derivatives is driven by the need for novel structures in drug discovery and for more efficient and selective catalytic systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-aminocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPLLINNMXFNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328302 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4313-56-8 | |
| Record name | (1-aminocyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-AMINO-1-(HYDROXYMETHYL)CYCLOHEXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis of 1 Aminocyclohexyl Methanol
Common Synthetic Routes
A primary and direct route to (1-Aminocyclohexyl)methanol involves the reduction of 1-aminocyclohexanecarboxylic acid or its corresponding esters. This transformation can be achieved using powerful reducing agents capable of converting a carboxylic acid or ester to an alcohol without affecting the amino group, which may require protection. Reagents such as lithium aluminum hydride (LiAlH₄) are typically employed for this type of reduction. The starting material, 1-aminocyclohexanecarboxylic acid, is commercially available and serves as a convenient precursor. guidechem.com
Alternative synthetic pathways to this compound have also been explored. One such method begins with (1-nitrocyclohexyl)methanol, which can be reduced to the target amino alcohol. guidechem.com The reduction of the nitro group to a primary amine can be accomplished using various methods, including catalytic hydrogenation. Another approach involves the derivatization of this compound itself into other useful intermediates, such as N-[1-(hydroxymethyl)cyclohexyl]formamide or N-[1-(hydroxymethyl)cyclohexyl]acetamide, which highlights the compound's role as a versatile synthetic intermediate. guidechem.com
Chiral Synthesis Approaches
While this compound is achiral, the synthesis of its chiral analogues, where substituents on the cyclohexane (B81311) ring create stereocenters, is of significant interest for asymmetric synthesis. For instance, practical syntheses for chiral derivatives like [(1S,3S)-3-aminocyclohexyl]methanol have been developed. thieme-connect.com These syntheses often start from chiral precursors or employ asymmetric reactions to establish the desired stereochemistry. The principles used in these syntheses, such as enzymatic resolutions or the use of chiral catalysts, could theoretically be adapted to create chiral versions of this compound if appropriate prochiral starting materials were designed.
Chemical Transformations and Mechanistic Organic Reactions of 1 Aminocyclohexyl Methanol
Reactivity Profiles in Complex Organic Reactions
The unique structural arrangement of (1-aminocyclohexyl)methanol, featuring a primary amine and a primary alcohol on a quaternary carbon, dictates its reactivity in complex organic reactions. This section details its involvement in the formation of reactive intermediates and its participation in synthetically powerful photochemical and cycloaddition reactions.
Iminium ions are highly reactive cationic intermediates that serve as powerful electrophiles in carbon-carbon bond-forming reactions. numberanalytics.comnumberanalytics.com The formation of iminium ions from derivatives of this compound is a key step in several catalytic processes. Typically, this involves the condensation of an amine with an aldehyde or ketone. numberanalytics.comlibretexts.org
A notable application involves the reaction of this compound with α,β-unsaturated β-aryl substituted aldehydes to form N,O-acetal intermediates. organic-chemistry.orgacs.orgnih.gov These acetals exist in equilibrium between a closed (oxazolidine) form and an open imine form. acs.orgresearchgate.net Upon treatment with a Brønsted acid, such as a chiral phosphoric acid, the nitrogen atom is protonated, leading to the formation of a transient iminium ion. acs.orgresearchgate.netacs.org NMR studies have confirmed the generation of this iminium ion, which is stabilized as a hydrogen-bond-assisted ion pair with the conjugate base of the acid catalyst. acs.orgnih.govresearchgate.net
The reactivity of this iminium ion is central to its role in subsequent transformations. Its electrophilic nature is harnessed in cycloaddition reactions where it activates the α,β-unsaturated system for reaction with an olefin. organic-chemistry.orgacs.org The stability and reactivity of the iminium ion are influenced by electronic and steric factors, as well as the reaction conditions and the nature of the catalyst used. numberanalytics.com In the context of photochemical reactions, this iminium ion intermediate is crucial for facilitating triplet energy transfer from a sensitizing catalyst. organic-chemistry.orgnih.gov
Derivatives of this compound have been shown to participate in sophisticated photochemical reactions, particularly in the realm of enantioselective synthesis. The most prominent pathway involves the use of N,O-acetals, derived from this compound, in visible-light-mediated photocycloadditions. organic-chemistry.orgacs.org
The key mechanistic feature of this pathway is the role of a sensitizing catalyst. organic-chemistry.orgnih.gov In a well-documented system, a chiral phosphoric acid bearing thioxanthone moieties acts as both the chiral Brønsted acid and the triplet sensitizer (B1316253). acs.orgacs.org The reaction proceeds via the following steps:
Iminium Ion Formation : The N,O-acetal is protonated by the chiral acid to form the iminium ion, held within a chiral ion pair. acs.orgnih.gov
Light Absorption and Energy Transfer : The thioxanthone chromophores on the catalyst absorb visible light (e.g., λ = 459 nm) and are promoted to an excited triplet state. acs.org
Triplet Energy Transfer : The excited catalyst transfers its triplet energy to the bound iminium ion intermediate. organic-chemistry.orgnih.gov The triplet energy of a model iminium ion related to this system was experimentally determined to be 213 kJ mol⁻¹. nih.gov
Photochemical Reaction : The resulting triplet-state iminium ion undergoes the desired cycloaddition reaction. nih.gov
This pathway is distinct from other photochemical transformations, such as those involving photo-induced nitrogen extrusion from tetrazoles or rearrangements of nitrobenzyl compounds, by its reliance on a catalytic, energy-transfer mechanism that directly engages the this compound-derived intermediate. mdpi.comrsc.orgnih.gov The process avoids the direct excitation of the substrate, instead using the catalyst to capture light energy and deliver it in a stereocontrolled manner. acs.org
The most significant application of this compound in cycloaddition chemistry is its use as a chiral precursor in catalytic, enantioselective [2+2] photocycloadditions. researchgate.netorganic-chemistry.org This reaction provides a direct and efficient route to enantioenriched cyclobutanes, which are valuable structural motifs in medicinal chemistry and materials science. nih.gov
The reaction employs N,O-acetals formed from this compound and α,β-unsaturated aldehydes. acs.orgacs.org These substrates undergo a [2+2] cycloaddition with a variety of olefins upon irradiation with visible light in the presence of a sensitizing chiral Brønsted acid catalyst. organic-chemistry.orgresearchgate.net The bridging cyclohexane (B81311) unit of the amino alcohol was found to be critical for achieving high levels of stereocontrol, significantly improving the enantioselectivity compared to acyclic analogues. acs.orgnih.gov
The reaction demonstrates broad substrate scope, tolerating a range of olefin coupling partners including styrenes, 1,3-dienes, and 1,3-enynes. organic-chemistry.org Excellent yields and enantioselectivities have been reported for numerous examples. acs.orgresearchgate.netacs.org A decrease in reaction temperature (e.g., to -50 °C) has been shown to further enhance enantioselectivity. acs.orgnih.gov
| Olefin Partner | Product Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Styrene | 81 | 95 |
| 4-Methoxystyrene | 96 | 95 |
| 4-Chlorostyrene | 84 | 96 |
| 1,1-Diphenylethylene | 91 | 98 |
| 1-Phenyl-1,3-butadiene | 75 | 93 |
| (E)-1-Phenyl-1-propyne | 54 | 91 |
Photochemical Reaction Pathways Involving this compound Derivatives
Derivatization Strategies for Functional Group Transformations
The presence of both an amino and a hydroxyl group allows for selective derivatization of this compound, enabling its incorporation into more complex molecules or its modification for specific applications, such as organocatalysis.
The primary amino group of this compound is a nucleophilic site that can be selectively modified. N-acylation is a common transformation used to form amides. smolecule.com Selective N-acylation in the presence of the hydroxyl group can be challenging, but several methods have been developed to achieve this. One approach involves the formation of a mixed anhydride (B1165640) from a carboxylic acid and an alkyl sulfonyl chloride; this activated intermediate reacts preferentially with the amino group of the amino alcohol to yield the N-acyl product. google.com Other methods utilize N-acyl carbazoles, which show remarkable selectivity for acylating sterically accessible primary amines under mild, additive-free conditions. researchgate.net Chemoenzymatic methods, such as using transaminase enzymes, also offer a highly selective route for N-alkylation. nih.gov
The primary hydroxyl group can also be targeted for specific reactions, such as O-acylation to form esters. To achieve selective O-acylation in the presence of the more nucleophilic amino group, the reactivity must be carefully controlled. A highly effective strategy is to perform the acylation under strongly acidic conditions using an acyl halide or anhydride. beilstein-journals.org In media like methanesulfonic acid (MeSO₃H) or trifluoroacetic acid (CF₃CO₂H), the amino group is protonated to form a non-nucleophilic ammonium (B1175870) salt, allowing the acylating agent to react exclusively at the hydroxyl group. beilstein-journals.org Alternatively, metal complexes, such as those involving zinc, can act as catalysts that mediate regioselective O-acylation with anhydrides by forming a zinc alkoxide intermediate, activating the hydroxyl group. illinois.edu
In another transformation strategy, the hydroxyl group can be converted into a good leaving group. Treatment with a strong acid protonates the hydroxyl group to form -OH₂⁺, which can be displaced in nucleophilic substitution reactions. libretexts.org The hydroxyl group can also act as an intramolecular nucleophile. For instance, in a derivative where an imidazo[1,2-a]pyridine (B132010) ring was attached, the deprotected hydroxyl group was shown to displace a fluorine atom on the aromatic ring in an intramolecular nucleophilic aromatic substitution, forming a novel tetracyclic product. rsc.org
Selective Chemical Modifications at the Amino Moiety
Catalytic Applications and Ligand Precursor Development
This compound serves as a versatile building block in the field of chemical catalysis, not only as a precursor for effective organocatalysts but also for the development of ligands for metal-catalyzed transformations. Its rigid cyclohexyl backbone and bifunctional amino-alcohol nature allow for the creation of well-defined chiral environments, which are crucial for inducing stereoselectivity in chemical reactions.
Organocatalytic Roles of this compound Derivatives
The primary amino and hydroxyl groups of this compound are ideal functionalities for its derivatization into bifunctional organocatalysts. chalmers.se These catalysts can operate through various activation modes, most notably via enamine or iminium ion formation, leveraging the nucleophilic primary amine.
A significant application of this compound in organocatalysis is demonstrated in the enantioselective [2+2] photocycloaddition of olefins. Current time information in Bangalore, IN. In this process, N,O-acetals, which are synthesized from α,β-unsaturated β-aryl substituted aldehydes and this compound, serve as key intermediates. Current time information in Bangalore, IN. When treated with a chiral Brønsted acid, these acetals form chiral iminium ions. These ions are central to a catalytic cycle that uses visible light to facilitate a highly enantioselective carbon-carbon bond formation, leading to valuable enantioenriched cyclobutane (B1203170) derivatives. Current time information in Bangalore, IN.
The reaction is catalyzed by a specialized chiral phosphoric acid featuring thioxanthone moieties, which acts as a sensitizer for facile triplet energy transfer under visible light irradiation (λ = 459 nm). Current time information in Bangalore, IN. This innovative approach merges iminium ion catalysis with photocatalysis, where the chiral catalyst ensures effective enantioface differentiation. The methodology demonstrates broad substrate compatibility, accommodating a variety of olefin components and producing cyclobutanes with high yields and excellent enantioselectivity. Current time information in Bangalore, IN.
Table 1: Enantioselective [2+2] Photocycloaddition Using a this compound-Derived N,O-Acetal Current time information in Bangalore, IN.
| Olefin Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Styrene | Substituted Cyclobutane | 96 | 94 |
| p-Methoxystyrene | Substituted Cyclobutane | 91 | 95 |
| 1,3-Enyne | Substituted Cyclobutane | 85 | 98 |
| 1,3-Diene | Substituted Cyclobutane | 75 | 92 |
Data derived from a study on enantioselective [2+2] photocycloaddition via iminium ions. Current time information in Bangalore, IN. The reaction involves N,O-acetals derived from α,β-unsaturated β-aryl aldehydes and this compound.
Metal-Catalyzed Processes Facilitated by this compound-Derived Ligands
The structure of this compound is well-suited for its use as a precursor in the synthesis of chiral ligands for transition metal catalysis. The primary amine can be readily condensed with aldehydes or ketones to form Schiff base (or imine) ligands. conscientiabeam.com Schiff bases are a cornerstone of coordination chemistry, capable of forming stable complexes with a wide range of metal ions through the imine nitrogen. wikipedia.orgresearchgate.net
When derived from a chiral backbone like this compound, these ligands can create a specific, non-planar chiral environment around a metal center. researchgate.net This is essential for asymmetric catalysis, where the ligand architecture dictates the stereochemical outcome of the reaction. nih.gov Ligands derived from amino alcohols can act as bidentate donors, coordinating to a metal through both the nitrogen and the oxygen atom of the alcohol group, often after deprotonation of the hydroxyl group.
While the synthesis of Schiff base ligands from primary amines is a fundamental transformation in chemistry, detailed reports focusing specifically on the application of this compound-derived ligands in major metal-catalyzed processes are not as prevalent as for its organocatalytic derivatives. However, the potential for their use in reactions such as asymmetric oxidations, reductions, and carbon-carbon bond-forming reactions is significant, given the success of structurally similar amino alcohol-derived ligands. The development of such catalytic systems remains an area of interest for synthetic chemists.
Computational and Theoretical Investigations of 1 Aminocyclohexyl Methanol
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure of (1-Aminocyclohexyl)methanol is not static; it exists as an ensemble of interconverting conformers. Conformational analysis and the study of the potential energy surface (PES) are crucial for understanding its structural preferences and flexibility. libretexts.org The PES is a conceptual landscape where the potential energy of the molecule is mapped as a function of its atomic coordinates, with valleys representing stable conformers and mountain passes representing transition states between them. libretexts.orgq-chem.com
The conformational preferences of molecules can be significantly influenced by their environment. In the gas phase, intramolecular forces such as hydrogen bonds and steric hindrance are the primary determinants of conformational stability. For cyclic amino acids with a cyclohexane (B81311) ring, like the closely related 1-aminocyclohexane-1-carboxylic acid (Ac₆c), quantum mechanical calculations have shown that different chair conformations of the cyclohexane ring can have very similar stabilities. nih.gov For instance, calculations on an Ac₆c derivative showed two chair conformations differing in energy by only 0.2 kcal/mol in the gas phase. nih.gov However, conformations involving a higher-energy boat arrangement for the cyclohexane ring were significantly less stable, by about 6.0 kcal/mol. nih.gov
In the condensed phase (i.e., in a solvent), intermolecular interactions with solvent molecules come into play, which can alter the relative energies of the conformers. Studies on similar small amino acids have shown that while multiple conformations might be accessible in the gas phase, the equilibrium can shift to favor a single dominant conformation in polar solvents like methanol (B129727) or water. researchgate.net This is often due to the solvent's ability to form hydrogen bonds and stabilize specific conformers. For this compound, the presence of both amino (-NH₂) and hydroxyl (-OH) groups allows for complex hydrogen bonding networks, both intramolecularly and with solvent molecules, which would strongly influence its conformational equilibrium in solution.
Table 1: Illustrative Conformational Free Energies for Related Cyclohexane Amino Acid Derivatives (Ac-Ac₆c-NHMe) in Different Environments
This table, based on data for a related compound, illustrates how the solvent environment can affect the stability of different molecular conformations. The energies are determined at the B3LYP/6-31+G(d,p) level of theory. nih.gov
| Conformation ID | Backbone | Cyclohexane Ring | Gas-Phase (kcal/mol) | Methanol (kcal/mol) | Water (kcal/mol) |
| I | C₇ | Chair (S₁) | 0.0 | 0.0 | 0.0 |
| II | C₇ | Chair (S₂) | 0.2 | 0.4 | 0.5 |
| III | α-helix | Chair (S₁) | 2.5 | 2.6 | 2.8 |
| VIII | C₇ | Boat (B) | 6.0 | 5.8 | 5.9 |
Data adapted from a study on N-acetyl-N'-methylamide derivative of 1-aminocyclohexane-1-carboxylic acid. nih.gov
The cyclohexane ring in this compound is not planar but exists in puckered conformations to relieve ring strain. The most stable and well-known of these are the "chair" conformations. nih.gov The ring can flip between two different chair forms (e.g., ⁴C₁ and ¹C₄), and this inversion process changes the orientation of the substituents attached to the ring. nih.gov Substituents can be in either an "axial" position (pointing up or down, parallel to the ring's axis) or an "equatorial" position (pointing out from the perimeter of the ring).
For a 1,1-disubstituted cyclohexane like this compound, the amino and hydroxymethyl groups are attached to the same carbon atom. The conformational analysis involves determining the preferred orientation of these groups. The Cremer-Pople puckering coordinates are a standard quantitative method used to describe the exact shape of the ring. smu.edu This analysis provides a detailed picture of the ring's geometry beyond simple labels like "chair" or "boat". chemrxiv.org The orientation of substituents is also precisely described using specific angles relative to the ring's mean plane, which helps in understanding how puckering motions affect substituent positions and, consequently, the molecule's reactivity and intermolecular interactions. nih.govchemrxiv.org
Gas-Phase and Condensed-Phase Conformational Equilibria
Advanced Quantum Chemical Calculations
Quantum chemistry provides a framework for calculating molecular properties from fundamental physical constants, offering deep insights into electronic structure and reactivity. wikipedia.orgnumberanalytics.com
Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. wikipedia.orgacs.org DFT is used to determine the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgnovapublishers.com This approach allows for the optimization of molecular geometries to find the most stable structures and the calculation of various properties. uniroma2.itmdpi.com
For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT is used to compute electronic properties that are key to understanding chemical reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. colab.ws A recent DFT study on a related aminocyclohexyl derivative demonstrated that the solvent environment affects this energy gap, indicating that the molecule's stability and reactivity are solvent-dependent. colab.wsresearchgate.net
Table 2: Sample DFT-Calculated Reactivity Descriptors for an Aminocyclohexyl Derivative in Different Phases
This table shows theoretical data for a related compound, illustrating how DFT can be used to predict reactivity parameters in various environments. Calculations were performed at the B3LYP/6-311G(d,p) level. colab.ws
| Phase | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gas Phase | -5.876 | -1.522 | 4.354 |
| Ethanol | -6.313 | -1.813 | 4.500 |
| Water | -6.340 | -1.836 | 4.504 |
Data adapted from a study on 4-(((cis)-4-aminocyclohexyl) amino)-N-(3-(methyl sulfonyl) phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. colab.ws
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical principles without using experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. wikipedia.orgarxiv.org While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
These methods are invaluable for predicting spectroscopic parameters. For instance, ab initio calculations can accurately compute the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. arxiv.org They can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. numberanalytics.com By simulating the spectra of different low-energy conformers of this compound, a theoretically predicted spectrum can be compared with experimental results to confirm the presence and relative populations of these conformers in a sample.
Application of Density Functional Theory (DFT) for Molecular Structure and Reactivity
Molecular Dynamics Simulations and Intermolecular Interaction Studies
While quantum chemical methods are excellent for studying static properties or single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like conformational changes, folding, and intermolecular interactions. nih.gov
For this compound, MD simulations can be employed to study its behavior in a solvent box, providing a detailed picture of its solvation shell and the hydrogen-bonding network it forms with solvent molecules like water or methanol. aps.org These simulations are crucial for understanding how the molecule interacts with its environment, which is key to predicting its solubility, aggregation behavior, and interactions with other molecules in a mixture. mdpi.com By analyzing the trajectories of atoms over time, one can calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom on the this compound molecule. This provides quantitative insight into the structure of the solvation shell and the strength of intermolecular interactions.
Characterization of Hydrogen Bonding Networks and Non-Covalent Interactions
The structure and properties of this compound are significantly influenced by a network of non-covalent interactions, with hydrogen bonds being the most prominent. The molecule contains both hydrogen bond donors (the amine -NH₂ and hydroxyl -OH groups) and hydrogen bond acceptors (the nitrogen and oxygen atoms), enabling it to form robust intermolecular connections.
Theoretical studies, often employing Density Functional Theory (DFT), are used to characterize these interactions. numberanalytics.comacs.org Advanced DFT methods that account for dispersion forces are particularly important for accurately describing the weak interactions that play a crucial role in molecular recognition and assembly. numberanalytics.com The primary hydrogen bonds formed by this compound are of the O-H···O, N-H···O, and O-H···N types. These interactions are fundamental to the formation of dimers, oligomers, and extended networks in the condensed phase. Computational exploration of methanol clusters, for instance, reveals that binding energies are highly dependent on the topology of the O-H···O hydrogen bonding networks. rsc.org
In the solid state, these directed interactions guide the molecules into specific crystal packing arrangements. The interplay between hydrogen bonding and other non-covalent forces like van der Waals interactions dictates the formation of distinct structural motifs, such as layers or three-dimensional networks. cuny.edu The conformational flexibility of the cyclohexane ring also plays a key role, as different chair or boat conformations can influence how the functional groups are presented for intermolecular bonding. nih.gov
Table 1: Computational Methods for Characterizing Non-Covalent Interactions
| Computational Method | Application in Studying this compound | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating molecular geometries, interaction energies, and electronic properties. acs.org | Provides fundamental data on the strength and nature of hydrogen bonds and other interactions. numberanalytics.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the electron density topology to define atoms, bonds, and interatomic interactions. amercrystalassn.orgwiley-vch.de | Offers a universal indicator of chemical bonding and allows for the classification of interaction types (e.g., shared vs. closed-shell). muni.cz |
| Non-Covalent Interaction (NCI) Plot | Visualizing and characterizing weak and strong non-covalent interactions in 3D space. ugr.es | Helps identify stabilizing interactions like hydrogen bonds and van der Waals forces, as well as repulsive steric contacts. ugr.es |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time to observe the formation and breaking of hydrogen bonds. mdpi.comslu.se | Reveals the stability of hydrogen-bonding networks and the influence of temperature and solvent on these interactions. x-mol.com |
Theoretical Prediction of Supramolecular Assemblies
The same non-covalent interactions that define the local environment of this compound also drive its self-assembly into larger, ordered supramolecular structures. acs.org Predicting how these individual molecular building blocks will organize is a significant challenge in materials science, and computational modeling provides essential foresight. researchgate.net
Theoretical approaches to predict supramolecular assembly often involve a multi-scale strategy. cuny.edu
Quantum Mechanical (QM) Calculations: At the most fundamental level, QM methods like DFT are used to calculate the binding energies of small molecular clusters (dimers, trimers, etc.). This helps to identify the most stable arrangements and preferred modes of interaction between a few molecules, which are the initial building blocks of a larger assembly. nih.gov
Molecular Dynamics (MD) Simulations: To understand the formation of larger aggregates, classical MD simulations are employed. mdpi.comsemanticscholar.org Using force fields, which are sets of parameters that approximate the potential energy of a system, MD simulations can model the behavior of thousands of molecules over nanoseconds or longer. nih.govmdpi.com These simulations can reveal the entire self-assembly process, from disordered molecules to the formation of stable, hierarchical structures like nanotubes or sheets. cuny.edumdpi.com
Several factors critically influence the predicted supramolecular structures:
Cooperativity: The strength of hydrogen bonds can be enhanced within a larger assembly, a phenomenon known as cooperativity. The formation of one hydrogen bond can polarize adjacent bonds, making subsequent hydrogen bonds stronger. Theoretical models must account for this many-body effect.
Solvent Effects: The surrounding environment plays a crucial role. In polar solvents like water or methanol, solvent molecules can compete for the hydrogen bonding sites on this compound, which can weaken or disrupt the intermolecular bonds that drive self-assembly. nih.govacs.org Computational studies on related molecules have shown that moving from the gas phase to polar solvents can significantly alter conformational preferences and interaction energies. nih.gov
Molecular Design: The inherent structure of the molecule, including the conformational preferences of the cyclohexane ring and the relative orientation of the amino and methanol groups, provides the blueprint for self-assembly. Computational studies can explore how modifications to the molecular structure might lead to different supramolecular architectures.
By integrating these computational tools, researchers can develop predictive models that link the molecular features of this compound to its potential to form specific and potentially functional supramolecular materials. researchgate.net
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Mechanism Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating reaction mechanisms, offering the ability to observe molecules in solution and track their transformation over time. For (1-Aminocyclohexyl)methanol, NMR can be pivotal in understanding its reactivity, particularly in processes like catalysis and derivatization.
Identification of Transient Species and Reaction Intermediates
The detection of short-lived intermediates is crucial for validating proposed reaction pathways. While specific studies detailing transient species of this compound are not extensively documented in public literature, the principles of NMR provide a clear framework for such investigations. Techniques like in-situ NMR monitoring, where spectra are recorded directly from a reacting mixture, are powerful for this purpose. For instance, in reactions where this compound acts as a ligand or a chiral auxiliary, NMR can identify key intermediates.
One relevant example involves the use of this compound derivatives in enantioselective photocycloadditions. NMR studies have confirmed the formation of an iminium ion as a key intermediate when N,O-acetals derived from this compound are treated with a chiral Brønsted acid. nih.gov This intermediate is part of a hydrogen-bond-assisted ion pair, a structural detail crucial for understanding the reaction's high enantioselectivity. nih.gov Similarly, desorption electrospray ionization (DESI) coupled with mass spectrometry and supported by NMR has been used to identify transient ruthenium-methyl formate (B1220265) intermediates in reactions involving β-amino alcohols, demonstrating a pathway that can compete with the main catalytic cycle. nih.gov
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR and transfer Nuclear Overhauser Effect Spectroscopy (tr-NOESY), are particularly adept at studying transient binding events. researchgate.net These techniques monitor the signals of a small molecule, like a derivative of this compound, as it interacts with a larger receptor, allowing for the characterization of the bound state even in a fast-exchange regime. researchgate.net
Studies of Dynamic Processes and Stereochemical Transformations
Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted rotations. ucl.ac.uk For this compound, two primary dynamic processes are of interest: the ring inversion of the cyclohexane (B81311) moiety and rotation around the C-C and C-N bonds.
The cyclohexane ring exists in a rapid equilibrium between two chair conformations. Variable-temperature (VT) NMR experiments can be used to study this inversion. At low temperatures, the exchange between axial and equatorial positions slows down, potentially allowing for the resolution of distinct signals for the axial and equatorial protons. The temperature at which these signals coalesce can be used to determine the energy barrier for the ring flip. Studies on related cyclohexylamine (B46788) compounds have used VT-NMR to monitor the ratio of axial to equatorial conformers, noting that polar solvents tend to stabilize equatorial conformers. nih.gov
Furthermore, 2D NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for stereochemical analysis. longdom.org COSY reveals proton-proton coupling networks, helping to assign signals to specific protons within the cyclohexane ring and the methanol (B129727) group. longdom.org NOESY provides information about through-space proximity of protons, which can help determine the relative stereochemistry and preferred conformation of the molecule. leibniz-fmp.de For example, NOESY can distinguish between diastereomers by revealing different spatial arrangements. longdom.org While specific DNMR studies on this compound are not prominent, the established methodologies for cyclohexylamines and amino alcohols provide a clear path for its comprehensive stereochemical and dynamic analysis. nih.govresearchgate.netresearchgate.net
Application of Chiral Spectroscopic Techniques for Enantiomeric Purity Assessment
This compound is a chiral molecule, and for many of its applications, particularly in asymmetric synthesis, the enantiomeric purity or enantiomeric excess (ee) is of paramount importance. mdpi.com Chiral spectroscopic techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful tools for this assessment.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two such chiroptical methods. mdpi.com The intensity of a VCD or ECD signal is directly proportional to the enantiomeric excess of the sample, allowing for quantitative measurement without the need for physical separation of the enantiomers. mdpi.com VCD measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions, while ECD operates in the UV-visible region, probing electronic transitions. mdpi.com VCD is particularly advantageous as it does not require the presence of a chromophore and can be applied to a wide range of chiral molecules. mdpi.com Recent advancements have demonstrated that VCD can be used to determine the % ee of chiral compounds in both the solid and liquid phases with high accuracy. rsc.org
Raman Optical Activity (ROA) is another vibrational optical activity technique that offers high sensitivity for determining enantiomeric excess. mdpi.com Studies have shown that ROA can achieve accuracies as high as 0.05% for neat chiral liquids and 0.22% for aqueous solutions, showcasing its potential for precise quantitative analysis. mdpi.com
NMR spectroscopy can also be adapted for chiral analysis. nih.govrsc.org This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov A CSA, such as a chiral crown ether or a resorcinarene, forms transient diastereomeric complexes with the enantiomers of this compound. nih.gov These complexes have different NMR spectra, leading to separate signals for the R and S enantiomers, allowing for their quantification. nih.govnih.gov Alternatively, reacting this compound with a CDA creates stable diastereomers that can be distinguished by NMR. rsc.org An in-situ approach using chiral BINOL and a trialkoxyborane to form chiral ammonium (B1175870) borate (B1201080) salts has been shown to be a rapid method for determining the ee of amino alcohols directly in the NMR tube. rsc.org
Finally, fluorescence-based assays offer a high-throughput method for determining ee. nih.gov These assays rely on the dynamic self-assembly of the chiral analyte with other components to form fluorescent diastereomeric complexes. The differential fluorescence intensity of these complexes can be used to calculate the enantiomeric composition with high accuracy. nih.gov
Applications in Advanced Chemical Research and Materials Science
Role as a Chiral Building Block in Complex Molecule Construction
(1-Aminocyclohexyl)methanol serves as a crucial starting material in asymmetric synthesis, where its rigid cyclohexane (B81311) core provides a predictable stereochemical environment, influencing the outcome of chemical transformations to afford products with high enantiopurity.
A significant application of this compound is in the synthesis of enantioenriched cyclobutanes, which are important structural motifs in drug design. nih.gov Research has demonstrated its use in a catalytic, enantioselective [2+2] photocycloaddition reaction. organic-chemistry.orgresearchgate.net In this process, N,O-acetals are formed from the reaction of this compound with α,β-unsaturated β-aryl substituted aldehydes. nih.govorganic-chemistry.orgresearchgate.net These intermediates, when activated by a sensitizing chiral Brønsted acid catalyst under visible light irradiation, undergo cycloaddition with various olefins to produce cyclobutane (B1203170) derivatives in high yields and with excellent enantioselectivity. nih.govorganic-chemistry.orgresearchgate.net
The reaction is notable for its use of a chiral phosphoric acid catalyst featuring thioxanthone groups, which facilitates triplet energy transfer and controls the enantiofacial selection. nih.govorganic-chemistry.org NMR studies have confirmed the formation of an iminium ion intermediate, which is stabilized by a hydrogen-bond assisted ion pair with the catalyst's counterion. nih.govresearchgate.net The bridging cyclohexane unit of the this compound moiety was found to be crucial for improving the reaction's performance. nih.gov This methodology provides access to a range of enantioenriched cyclobutanes, which are valuable scaffolds for the development of new pharmaceuticals. nih.govorganic-chemistry.org
Beyond cyclobutanes, derivatives of aminocyclohexyl compounds are explored for their potential neuroactive and antimicrobial properties, highlighting the role of this scaffold in medicinal chemistry. smolecule.com The compound also serves as a chiral auxiliary in the asymmetric synthesis of other new drug candidates and bioactive molecules. lookchem.com
Table 1: Examples of Enantioselective [2+2] Photocycloaddition using this compound-derived N,O-acetal
| Aryl Group (Ar) in Aldehyde | Olefin Partner | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Phenyl | Styrene | 81 | 95 | nih.gov |
| 4-Methoxyphenyl | Styrene | 83 | 96 | organic-chemistry.org |
| 4-Chlorophenyl | Styrene | 96 | 94 | organic-chemistry.org |
| 2-Naphthyl | Styrene | 80 | 96 | organic-chemistry.org |
| Phenyl | 1,3-Butadiene | 54 | 84 | organic-chemistry.org |
The dual functionality of this compound makes it an ideal precursor for constructing diverse heterocyclic systems, particularly those containing nitrogen and oxygen. One straightforward application is its condensation with aldehydes and ketones to generate spiro oxazolidines. researchgate.net For instance, reactions with formaldehyde (B43269) and benzaldehyde (B42025) yield the corresponding heterocyclic spiro oxazolidine (B1195125) derivatives. researchgate.net The reaction with cyclic ketones like cyclohexanone (B45756) can lead to the formation of more complex dispiro oxazolidines. researchgate.net
These reactions are valuable for creating sp³-rich, complex molecular architectures from simple starting materials. rsc.org Oxazolidinones, which can be derived from amino alcohols, are a particularly important class of heterocycles. rsc.orgorganic-chemistry.org The synthesis of spiro-oxazolidinones, for example, is a key strategy in medicinal chemistry for creating compounds with potential biological activity. rsc.orgnih.gov The development of tandem reactions, such as multicomponent reactions followed by intramolecular cyclizations, allows for the rapid assembly of polycyclic heterocyclic scaffolds that are amenable to further functionalization for creating chemical libraries for drug discovery. rsc.org
Table 2: Heterocyclic Scaffolds from this compound
| Carbonyl Compound | Resulting Heterocycle Type | Reference |
| Formaldehyde | Spiro Oxazolidine | researchgate.net |
| Benzaldehyde | Spiro Oxazolidine | researchgate.net |
| p-Nitrobenzaldehyde | Spiro Oxazolidine | researchgate.net |
| Cyclohexanone | Dispiro Oxazolidine | researchgate.net |
Synthesis of Biologically Relevant Organic Compounds and Analogues
Contributions to Coordination Chemistry and Ligand Design
The aminocyclohexane framework is a common motif in the design of chiral ligands for asymmetric catalysis. The rigid structure helps to create a well-defined and predictable coordination sphere around a metal center, which is essential for effective stereochemical control.
This compound and its close structural relatives are used to synthesize multidentate chiral ligands. For instance, Schiff base ligands can be readily prepared by condensing the amino group with aldehydes, such as o-vanillin. asianpubs.org The resulting ligands, which often incorporate additional donor atoms from the aldehyde component, can coordinate with various transition metals like Co(II), Ni(II), and Cu(II) to form stable complexes. asianpubs.orgajol.infoscirp.org These complexes often exhibit a 1:2 metal-to-ligand stoichiometry. ajol.info The cyclohexane backbone contributes to the formation of conformationally locked structures, which is a desirable feature in chiral catalysts used for asymmetric reactions. researchgate.net The development of such chiral ligand frameworks is crucial for advancing asymmetric synthesis and creating catalysts for specific chemical transformations. researchgate.net
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The introduction of chirality into MOFs is of great interest for applications in enantioselective separations and catalysis. rsc.orgchemrxiv.org While direct synthesis of MOFs from this compound-derived ligands is an area of exploration, a prominent strategy involves the post-synthetic modification (PSM) of existing achiral MOFs. rsc.org In this approach, a pre-formed MOF with reactive sites is treated with a chiral molecule. rsc.org For example, chiral amino acids have been successfully grafted onto the chromium-based MOF, MIL-101(Cr), to induce chirality. rsc.org
Ligands derived from this compound are excellent candidates for either direct synthesis or PSM to create chiral MOFs (CMOFs). The amino and hydroxyl groups provide handles for covalent attachment to the MOF structure. Another advanced approach involves creating ionic liquid-functionalized chiral MOFs, where moieties based on the 1,2-aminocyclohexane motif are incorporated into the organic linker before the MOF is assembled. nih.gov These materials combine the properties of MOFs with the unique characteristics of chiral catalysts and ionic liquids, showing potential in heterogeneous asymmetric catalysis. nih.gov
Table 3: Strategies for Incorporating Aminocyclohexane-based Chirality into MOFs
| Strategy | Description | Example | Reference |
| Post-Synthetic Modification (PSM) | An achiral MOF is first synthesized and then chemically modified by attaching a chiral molecule. | Grafting chiral amino acids onto MIL-101(Cr). | rsc.org |
| Direct Synthesis | A chiral ligand, potentially derived from this compound, is used as the organic linker during the initial MOF assembly. | Assembly of frameworks from achiral tetrahedral ligands can induce chirality through coordination chemistry. | chemrxiv.org |
| Functionalized Linker Synthesis | The chiral aminocyclohexane unit is incorporated into a more complex organic linker before it is used to construct the MOF. | Creation of an ionic liquid-functionalized Ti(salen) dicarboxylic linker for solvothermal MOF synthesis. | nih.gov |
Development of Chiral Ligand Frameworks Utilizing this compound Moieties
Implications in Materials Science Research and Design
The unique structural and functional group characteristics of this compound and its derivatives make them relevant to materials science, particularly in the synthesis of specialty polymers and functional organometallic materials. solubilityofthings.com The presence of both an amine and an alcohol group allows these molecules to act as monomers or cross-linking agents in polymerization reactions.
For example, a structurally related compound, tert-butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate, can be used as a monomer to synthesize specialty polymers. The resulting materials exhibit specific mechanical and thermal properties. Similarly, this compound could be incorporated into polymer chains, such as polyamides or polyurethanes, where the rigid cyclohexane unit would influence the polymer's properties, potentially enhancing thermal stability or altering its mechanical strength. The development of organometallic compounds and their integration into nanomaterials is a rapidly growing field, with applications in catalysis and electronics. solubilityofthings.com The ability of this compound to form stable complexes with various metals suggests its potential use in creating novel functional materials. solubilityofthings.com
Table 4: Potential Polymer Characteristics with this compound as a Monomer (Hypothetical Data based on Analogue)
| Property | Potential Value/Characteristic | Rationale | Reference |
| Glass Transition Temp (Tg) | >120 °C | The rigid cyclohexane backbone would restrict chain mobility, increasing Tg. | |
| Tensile Strength | >50 MPa | Interchain hydrogen bonding via amine/hydroxyl groups could enhance strength. | |
| Thermal Stability | High | The stable cycloaliphatic structure contributes to higher degradation temperatures compared to linear aliphatic analogues. | |
| Application | Specialty engineering plastics, high-performance coatings | The combination of rigidity and functionality could yield materials with tailored properties. |
Synthesis of Advanced Cyclobutane-Containing Materials
This compound plays a crucial role in the synthesis of advanced materials, particularly those containing cyclobutane rings. Research has demonstrated its utility as a key component in a catalytic, enantioselective [2+2] photocycloaddition reaction. organic-chemistry.orgnih.gov In this process, N,O-acetals, which are derived from the reaction of this compound with α,β-unsaturated β-aryl substituted aldehydes, serve as crucial precursors. organic-chemistry.orgacs.org
The reaction is catalyzed by a chiral phosphoric acid bearing thioxanthone groups and is initiated by visible light irradiation (at a wavelength of 459 nm). organic-chemistry.orgnih.govacs.org The catalyst protonates the N,O-acetal to form an iminium ion, which is held in a hydrogen-bond-assisted ion pair. nih.govacs.org This organized structure allows for efficient triplet energy transfer from the catalyst's thioxanthone moieties, facilitating a highly controlled and enantioselective [2+2] cycloaddition with various olefins. organic-chemistry.orgnih.gov The result is the formation of enantioenriched cyclobutane derivatives, which are valuable building blocks for pharmaceutical and materials applications. organic-chemistry.org
This method is notable for achieving high yields and excellent enantioselectivity without the need for an external photosensitizer. organic-chemistry.org The use of this compound was found to be a key factor in optimizing the reaction's performance, particularly when compared to other aminoalcohols. nih.govacs.org
Table 1: Examples of Enantioselective [2+2] Photocycloaddition Using this compound Derivatives Table based on data from Pecho et al., 2021. organic-chemistry.orgnih.govacs.org
| Entry | Olefin Substrate | Product Yield | Enantiomeric Excess (ee) |
| 1 | Styrene | 81% | 95% |
| 2 | 4-Methoxystyrene | 96% | 95% |
| 3 | 4-Chlorostyrene | 78% | 96% |
| 4 | 2-Chlorostyrene | 54% | 93% |
| 5 | 1,3-Butadiene | 64% | 84% |
Contributions to Organic Crystalline Materials and Crystal Engineering
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. dariobraga.it The molecular structure of this compound, with its hydrogen-bond-donating amine (-NH2) and hydroxyl (-OH) groups, makes it an excellent candidate for constructing ordered supramolecular assemblies. demokritos.grrsc.orgnih.gov These functional groups can participate in robust and directional hydrogen-bonding networks, which are fundamental to the formation of organic crystalline materials.
The compound's versatility is further demonstrated in its use as a precursor for more complex heterocyclic structures, such as spiro oxazolidines. acs.org The reaction of this compound with various aldehydes can yield these intricate spiro compounds, showcasing its utility in building diverse and structurally defined molecular architectures. acs.org While detailed crystallographic analysis of this compound itself is not widely reported, its inherent ability to form multiple hydrogen bonds suggests significant potential as a building block in the rational design of co-crystals and other complex organic materials. demokritos.gr
Bio-Mimetic and Peptide Chemistry Applications
In the field of bio-mimetic chemistry, researchers seek to create synthetic molecules that mimic the structure and function of biological macromolecules. The rigid structure of this compound's carbocyclic core has proven invaluable in peptide design.
Incorporation into Peptide Structures as a Conformationally Constrained Amino Acid Analogue
To be incorporated into a peptide chain, the alcohol group of this compound is oxidized to a carboxylic acid, forming the α,α-disubstituted amino acid known as 1-aminocyclohexanecarboxylic acid (Ac6c). nih.govnih.govchim.it This synthetic amino acid is of great interest because the cyclohexane ring imposes significant conformational restrictions on the peptide backbone. nih.govias.ac.in
In a typical peptide chain, the backbone has considerable flexibility, described by the torsional angles phi (φ) and psi (ψ). The cyclic side chain of the Ac6c residue severely limits the possible values for these angles. nih.gov This restriction reduces the conformational freedom of the peptide, making Ac6c a powerful tool for designing peptides that adopt specific, predictable secondary structures. nih.govchim.itias.ac.in By strategically placing Ac6c residues within a peptide sequence, chemists can induce the formation of desired structural motifs such as helices and turns. ias.ac.in
Stabilization of Protein Motifs and Helical Structures
The conformational rigidity imparted by the Ac6c residue is highly effective in stabilizing specific protein motifs. Early studies indicated that peptides containing Ac6c have a strong tendency to form β-turns, which are crucial components of many folded proteins. nih.gov Further research has shown that Ac6c can effectively stabilize highly regular β-helical motifs, particularly when incorporated into flexible loop regions of proteins. nih.gov
More detailed investigations have revealed a sophisticated level of control based on the stereochemistry of the adjacent amino acid. ias.ac.in When an Ac6c residue is placed next to an L-amino acid (the naturally occurring form), it promotes the formation of a continuous helical conformation. ias.ac.in Conversely, when Ac6c is paired with a D-amino acid (the unnatural enantiomer), it acts as a nucleus for a β-hairpin structure, a sharp turn that brings two peptide strands into an antiparallel arrangement. ias.ac.in This principle allows for the rational design of short peptides that fold into either helical or hairpin structures based on the programmed sequence. ias.ac.in The ability of related carbocyclic β-amino acids to form robust 14-helix structures further underscores the utility of the cyclohexane scaffold in stabilizing predictable peptide conformations. rsc.orgrsc.org
Table 2: Conformational Control in Octapeptides Containing an Ac6c-Xxx Segment Table based on data from Singh et al. ias.ac.in
| Peptide Sequence (Xxx = ?) | Observed Conformation in Solution (Methanol) | Key NMR Evidence |
| Boc-Leu-Phe-Val-Ac6c-D-Val -Leu-Phe-Val-OMe | β-Hairpin | Diagnostic NOEs characteristic of a hairpin turn |
| Boc-Leu-Phe-Val-Ac6c-L-Val -Leu-Phe-Val-OMe | Continuous Helix | Sequential NiH ↔ Ni+1H NOEs characteristic of a helix |
| Boc-Leu-Val-Val-Ac6c-D-Val -Leu-Val-Val-OMe | β-Hairpin | Diagnostic NOEs characteristic of a hairpin turn |
| Boc-Leu-Val-Val-Ac6c-L-Val -Leu-Val-Val-OMe | Continuous Helix | Sequential NiH ↔ Ni+1H NOEs characteristic of a helix |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (1-Aminocyclohexyl)methanol from 1-aminocyclohexane-1-carboxylic acid?
- Methodology : The reduction of 1-aminocyclohexane-1-carboxylic acid (243) using lithium aluminum hydride (LiAlH₄) in anhydrous THF under reflux for 12 hours yields this compound (244) with a 57% yield (40 mmol from 69.9 mmol starting material). Post-reaction quenching with water and NaOH, followed by filtration and concentration, provides the product as a yellow oil .
- Key Parameters :
- Solvent: THF
- Reducing agent: LiAlH₄ (3 equivalents)
- Reaction time: 12 hours (reflux)
- Purification: Column chromatography not required for intermediate use.
Q. What analytical techniques are recommended for confirming the purity of this compound?
- Methods :
- Mass Spectrometry (MS) : ESI+ analysis confirms the molecular ion peak at m/z 130 [M + H]⁺ .
- Derivatization : Formation of hydrochloride salts (e.g., C₇H₁₆ClNO, MW 165.66) allows characterization via melting point, boiling point (212°C), and flash point (82°C) .
- Chromatography : Column chromatography (e.g., silica gel) is used for purification in downstream reactions .
Q. How can hydrochloride salts of this compound be synthesized and purified?
- Synthesis : React this compound with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., ethanol).
- Purification : Crystallization from chloroform-petroleum ether mixtures yields pure hydrochloride salts. Storage at 2–8°C under inert gas is recommended .
Advanced Research Questions
Q. How does temperature influence enantioselectivity in [2+2] photocycloadditions involving this compound-derived N,O-acetals?
- Mechanistic Insight : At −50°C, enantioselectivity improves significantly (up to 95% ee) due to reduced molecular motion, favoring a chiral phosphoric acid catalyst's stereocontrol. Visible light (λ = 459 nm) activates the reaction .
- Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 10 mol% chiral phosphoric acid |
| Temperature | −50°C |
| Light Source | 459 nm LED |
| Yield/ee | 81%, 95% ee |
Q. What common impurities arise during the synthesis of this compound, and how are they identified?
- Impurity Profile :
- 2-(1-Aminocyclohexyl)acetic Acid : A byproduct detected via HPLC-MS during alkylation reactions .
- Unreacted Starting Material : Residual 1-aminocyclohexane-1-carboxylic acid identified by TLC or NMR .
- Mitigation Strategies :
- Use excess LiAlH₄ to ensure complete reduction.
- Purify intermediates via recrystallization or chromatography .
Q. How do structural modifications of this compound influence its biological activity?
- Derivative Synthesis :
- Acetylated Derivatives : React with acetic anhydride to form (1-Acetamidocyclohexyl)methyl acetate, enhancing lipophilicity .
- Spirocyclic Derivatives : React with urea at 185°C to yield S-Oxa-l-azaspiro[4,5]decan-2-one, a potential bioactive scaffold .
- Biological Relevance : Derivatives show promise in antibacterial and enzyme inhibition studies, though systematic structure-activity relationship (SAR) studies are needed .
Q. What upstream precursors and alternative synthesis routes are available for this compound?
- Precursors :
- 1-Aminocyclohexane-1-carbonitrile : Hydrogenation yields the carboxylic acid precursor .
- Nitrocyclohexane Derivatives : Catalytic hydrogenation of (1-Nitrocyclohexyl)methanol using Raney nickel provides an alternative pathway .
- Comparative Analysis :
| Route | Yield | Catalyst | Purification Complexity |
|---|---|---|---|
| LiAlH₄ | 57% | None | Low |
| Raney Ni | ~50% | High-pressure | Moderate |
Methodological Challenges and Contradictions
- Synthesis Yield Variability : The LiAlH₄ method () reports 57% yield, while older routes () suggest ~50%, indicating potential optimization via solvent choice or catalyst loading.
- Enantioselectivity vs. Temperature : Lower temperatures (−50°C) enhance ee but may limit scalability due to energy costs .
Future Research Directions
- Biocatalytic Synthesis : Explore lipases or transaminases for greener production .
- Environmental Impact : Assess biodegradability and ecotoxicity of synthetic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
